molecular formula C8H8ClNO2 B8052932 1-(6-Chloro-5-methoxypyridin-3-yl)ethanone

1-(6-Chloro-5-methoxypyridin-3-yl)ethanone

Cat. No.: B8052932
M. Wt: 185.61 g/mol
InChI Key: GOXXKYXEKVOKHU-UHFFFAOYSA-N
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Description

1-(6-Chloro-5-methoxypyridin-3-yl)ethanone is a chemical compound characterized by its pyridine ring structure with a chlorine atom at the 6th position and a methoxy group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(6-Chloro-5-methoxypyridin-3-yl)ethanone can be synthesized through several methods, including:

  • Suzuki-Miyaura Cross-Coupling Reaction: This involves the reaction of (6-Chloro-5-methoxypyridin-3-yl)boronic acid with an appropriate halide in the presence of a palladium catalyst.

  • Direct Halogenation and Methoxylation: Starting from pyridine, the compound can be synthesized by sequential halogenation and methoxylation reactions.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with optimized conditions to ensure high yield and purity. The choice of reagents and catalysts is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Chloro-5-methoxypyridin-3-yl)ethanone undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can lead to the formation of alcohols or amines.

  • Substitution Reactions: The chlorine and methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones.

  • Reduction Products: Alcohols, amines.

  • Substitution Products: Various derivatives depending on the substituents.

Scientific Research Applications

1-(6-Chloro-5-methoxypyridin-3-yl)ethanone has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound is used in the study of biological systems and pathways.

  • Medicine: It has potential therapeutic applications, including as a precursor for drug development.

  • Industry: It is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 1-(6-Chloro-5-methoxypyridin-3-yl)ethanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

1-(6-Chloro-5-methoxypyridin-3-yl)ethanone is similar to other pyridine derivatives, such as:

  • 2-Chloro-5-methoxypyridine

  • 3-Chloro-5-methoxypyridine

  • 4-Chloro-5-methoxypyridine

These compounds share structural similarities but differ in the position of the chlorine and methoxy groups, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

1-(6-chloro-5-methoxypyridin-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-5(11)6-3-7(12-2)8(9)10-4-6/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOXXKYXEKVOKHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(N=C1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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